(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-3-naphthalen-2-yl-2-(3-pyridin-3-ylpropanoylamino)propanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]butanediamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “PMID24999562C8d” involves peptide synthesis techniques, which typically include solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of peptide-based compounds like “PMID24999562C8d” generally follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification .
Chemical Reactions Analysis
Types of Reactions
“PMID24999562C8d” undergoes various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues within the peptide.
Reduction: This reaction can be used to reduce disulfide bonds within the peptide structure.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or performic acid.
Reduction: Reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.
Major Products Formed
The major products formed from these reactions are modified peptides with altered biological activity or stability .
Scientific Research Applications
“PMID24999562C8d” has several scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating NMU1 receptor activity, which is involved in various physiological processes.
Medicine: Explored for potential therapeutic applications in conditions where NMU1 receptor modulation is beneficial.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
The compound “PMID24999562C8d” exerts its effects by selectively binding to and activating the NMU1 receptor. This receptor is part of the neuropeptide signaling pathway, which plays a role in regulating various physiological functions such as appetite, pain, and stress responses. The activation of NMU1 by “PMID24999562C8d” leads to downstream signaling events that mediate its biological effects .
Comparison with Similar Compounds
Similar Compounds
NmU-C-terminal heptapeptide: The parent compound from which “PMID24999562C8d” is derived.
Other NMU1 agonists: Compounds that also target and activate the NMU1 receptor.
Uniqueness
“PMID24999562C8d” is unique due to its specific modifications that enhance its selectivity and potency as an NMU1 agonist. These modifications may result in improved therapeutic potential and reduced side effects compared to other similar compounds .
Properties
Molecular Formula |
C51H67N15O8 |
---|---|
Molecular Weight |
1018.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-3-naphthalen-2-yl-2-(3-pyridin-3-ylpropanoylamino)propanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]butanediamide |
InChI |
InChI=1S/C51H67N15O8/c52-42(67)29-38(44(53)69)64-45(70)36(15-7-23-59-50(54)55)62-48(73)41-17-9-25-66(41)49(74)37(16-8-24-60-51(56)57)63-47(72)40(27-31-10-2-1-3-11-31)65-46(71)39(61-43(68)21-19-32-12-6-22-58-30-32)28-33-18-20-34-13-4-5-14-35(34)26-33/h1-6,10-14,18,20,22,26,30,36-41H,7-9,15-17,19,21,23-25,27-29H2,(H2,52,67)(H2,53,69)(H,61,68)(H,62,73)(H,63,72)(H,64,70)(H,65,71)(H4,54,55,59)(H4,56,57,60)/t36-,37-,38-,39-,40-,41-/m0/s1 |
InChI Key |
HPJGEESDHAUUQR-SKGSPYGFSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC4=CC=CC=C4C=C3)NC(=O)CCC5=CN=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC4=CC=CC=C4C=C3)NC(=O)CCC5=CN=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N |
Origin of Product |
United States |
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